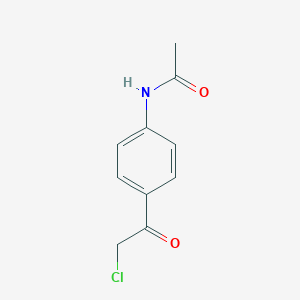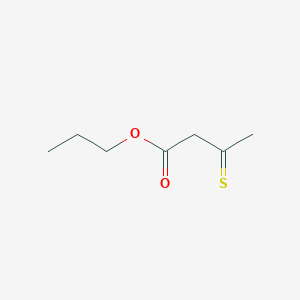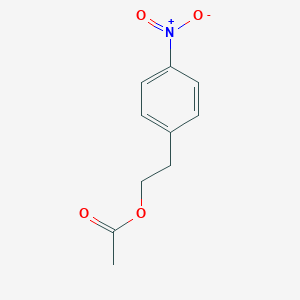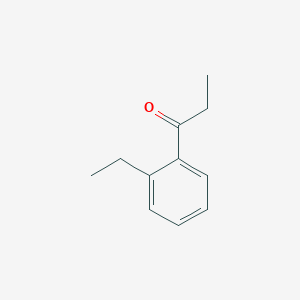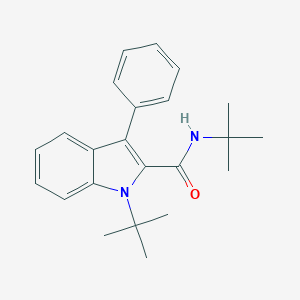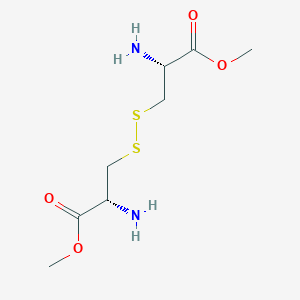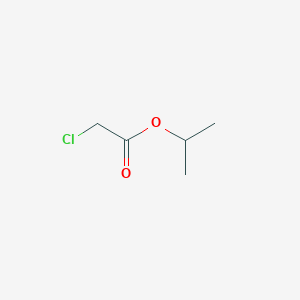
Isopropyl chloroacetate
Overview
Description
Isopropyl chloroacetate is a chemical compound synthesized through the esterification of chloroacetic acid and isopropanol. It is a significant intermediate in organic synthesis and has been the subject of various studies to optimize its production process. The compound has been synthesized using different catalysts, including lanthanum dodecyl sulfate, acidic ionic liquids, sodium dodecyl sulfate, composite catalysts, modified solid super acids, phospho-tungstic heteropoly acid, and under microwave irradiation with mordenite as a catalyst .
Synthesis Analysis
The synthesis of this compound has been explored using various catalysts and conditions. Lanthanum dodecyl sulfate (LDDS) has been shown to be an effective catalyst, achieving a high conversion rate of 98.3% under optimal conditions . Other methods include the use of acidic ionic liquids, which can be reused multiple times without significant loss of catalytic activity . Sodium dodecyl sulfate has also been used as a catalyst, yielding a 97.2% conversion rate . Composite catalysts like Ce(SO4)2·4H2O/KHSO4 have been tested, with a yield of 92.1% . Modified solid super acids and phospho-tungstic heteropoly acid have been used as well, with the latter providing satisfactory yields under mild conditions . Microwave irradiation has been employed to reduce reaction time and improve yield and purity, with one study reporting a 64.1% yield .
Molecular Structure Analysis
While the molecular structure of this compound is not directly discussed in the provided papers, it is known to be an ester with a chloroacetate group attached to an isopropyl group. The structure can be analyzed using spectroscopic methods such as FTIR to confirm the presence of ester functional groups .
Chemical Reactions Analysis
This compound is involved in the chromic acid oxidation of isopropyl alcohol, where it acts as an intermediate in the reaction mechanism. The presence of manganous salts affects the rate of chromic acid reduction by isopropyl alcohol . The compound's reactivity and the influence of various catalysts on its synthesis have been extensively studied, demonstrating its role in different chemical reactions and the importance of optimizing reaction conditions for its production .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as boiling point, melting point, and solubility, are not explicitly detailed in the provided papers. However, these properties are typically characterized to ensure the purity and quality of the synthesized compound. The yield and selectivity of the esterification process are indicative of the efficiency of the synthesis methods and the stability of the compound under various reaction conditions .
Scientific Research Applications
Synthesis Techniques : Studies have explored numerous methods for synthesizing isopropyl chloroacetate, focusing on different catalysts, temperatures, and reaction times to optimize yield and efficiency. Microwave irradiation has been used as an efficient method for synthesis, significantly reducing heating time compared to conventional methods (Sun Jian-fei, 2004). Acidic ionic liquids and various catalysts like sodium bisulfate, lanthanum dodecyl sulfate, and composite catalysts have also been investigated for their effectiveness in the esterification process (Sun Zhao-lin, 2006), (Q. Jianhua, 2011), (Xu Jiasheng et al., 2011).
Catalysis Research : The role of different catalysts in the synthesis of this compound has been a significant area of research. Studies have examined various catalysts, including modified solid super acids, potassium dodecatungstocobaltate, and phospho-tungstic heteropoly acid, to determine their efficiency and impact on the yield (Jiang Sheng-bin, 2001), (Luo Gen-xiang, 2011), (Liu Xin-he, 2000).
Application in Drug Synthesis : this compound is used in the synthesis of various pharmaceuticals. For example, it is involved in the production of isoproterenol hydrochloride, a sympathomimetic drug. The process includes a detailed examination of chloroacetic acid, an important intermediate in the synthesis (M. Rao et al., 2017).
Thermodynamic Modeling : Research has been conducted on the vapor-liquid equilibria of binary systems involving this compound, providing essential data for chemical engineering processes and the synthesis of chemical compounds (Dongmei Xu et al., 2019).
Esterification Processes : Various studies have focused on the esterification of chloroacetic acid with alcohols, using this compound as a key component. These studies offer insights into improving yields and understanding the reaction mechanisms involved (Jie Ma et al., 2006).
Mechanism of Action
Target of Action
Isopropyl chloroacetate is a chemical compound that primarily targets the respiratory system . It is considered hazardous and can cause irritation to the respiratory system when inhaled .
Mode of Action
This compound is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Biochemical Pathways
It is known that this compound is used in various synthetic methods involving different catalysts . These methods have the advantages of a simple process and low investment costs .
Result of Action
The result of this compound’s action can lead to irritation of the skin, eyes, and respiratory system . It is toxic if swallowed and can cause serious eye irritation . It is also flammable and can produce irritating, corrosive, and/or toxic gases when on fire .
Action Environment
This compound is a flammable liquid . Its vapors are heavier than air and can spread along the ground, collecting in low or confined areas . This can create explosion hazards indoors, outdoors, and in sewers . It is recommended to handle this compound only outdoors or in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces .
Safety and Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODRWDBLLGYRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059316 | |
| Record name | Isopropyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl chloroacetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals. | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
105-48-6 | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetic acid isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-chloro-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNJ65NL2TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isopropyl chloroacetate?
A1: The molecular formula of this compound is C5H9ClO2, and its molecular weight is 136.58 g/mol.
Q2: What are the common synthetic methods for this compound?
A2: this compound is primarily synthesized through the esterification of chloroacetic acid and isopropanol. Research has explored a wide variety of catalysts to improve the efficiency of this reaction, including:
- Inorganic salts: Examples include ferric chloride [], sodium bisulfate [], potassium bisulfate [], and complex inorganic salts like Fe2(SO4)3-K2S2O8 [].
- Heteropoly acids: Phospho-tungstic acid [] and TiSiW12O40/TiO2 [] are examples of heteropoly acid catalysts.
- Solid superacids: Modified solid superacids like SO42-/TiO2-NiO [] and SO42-/TiO2-Al2O3 [] have been investigated.
- Metal sulfonates: Various metal sulfonates such as lanthanum dodecyl sulfate [], neodymium trifluoroacetate [], and potassium dodecatungstocobaltate (K5CoW12O40·3H2O) [] have demonstrated catalytic activity.
- Supported catalysts: Examples include SO42-/TiO2 solid superacid prepared with nanoparticle anatase titania powder [] and attapulgite clay-supported SO42--Al2O3 [].
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Infrared (IR) spectroscopy is frequently employed to characterize this compound []. Other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide additional structural information.
Q4: What is known about the vapor-liquid equilibrium of this compound?
A4: Research has investigated the vapor-liquid equilibrium of this compound in binary systems with isopropanol, cyclohexane, and benzene at 101.3 kPa []. The data was analyzed using thermodynamic models like NRTL, Wilson, and UNIQUAC to understand the interaction parameters and excess Gibbs energy of these systems.
Q5: What are the solubility characteristics of this compound?
A5: this compound is typically immiscible with water but soluble in organic solvents like cyclohexane and benzene. Its solubility in different solvents is influenced by factors like temperature and the nature of the solvent.
Q6: What are the primary applications of this compound?
A6: this compound serves as a versatile building block in organic synthesis. Some of its key applications include:
- Synthesis of pharmaceuticals: It acts as a crucial starting material in the synthesis of drugs like meloxicam and piroxicam [].
- Production of other esters: this compound can be further reacted to synthesize other valuable esters, including dihydropyridazinones, N-substituted dihydropyrazoles, and O-substituted pyrazoles [].
Q7: How does the choice of catalyst impact the synthesis of this compound?
A7: The choice of catalyst significantly influences the yield, purity, and environmental impact of this compound synthesis. For instance:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



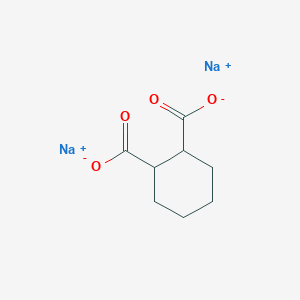

![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)
